Lanthanum(III) bromide heptahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lanthanum(III) bromide heptahydrate is a highly hygroscopic and highly water-soluble source of lanthanum .

Molecular Structure Analysis

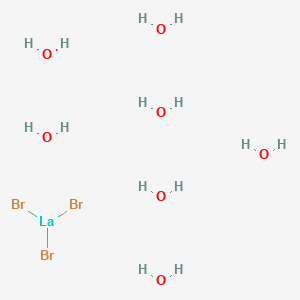

The molecular formula for Lanthanum(III) bromide heptahydrate is LaBr3 · 7H2O . The molecular weight of the anhydrous basis is 378.62 g/mol .Physical And Chemical Properties Analysis

Lanthanum(III) bromide heptahydrate appears as a white powder, crystals, or chunks . It is highly soluble in water .Mecanismo De Acción

Target of Action

Lanthanum(III) bromide heptahydrate is a highly hygroscopic and highly water-soluble source of lanthanum . It is used in various applications, including water treatment and chemical analysis It is known that lanthanum, a component of this compound, can interact with plant cells, triggering systemic endocytosis .

Mode of Action

Research has shown that lanthanum can trigger systemic endocytosis in plants . This process involves the internalization of substances from the cell surface, which can lead to various changes in the cell. In the case of lanthanum, it has been shown to induce endocytosis in a manner dependent on AtrbohD-mediated reactive oxygen species production and jasmonic acid .

Biochemical Pathways

The systemic endocytosis triggered by lanthanum can impact the accumulation of mineral elements and the development of roots in plants . This suggests that the compound may influence various biochemical pathways related to nutrient uptake and growth.

Pharmacokinetics

Its high water solubility suggests that it could be readily absorbed and distributed in aqueous environments .

Result of Action

The result of Lanthanum(III) bromide heptahydrate’s action is largely dependent on its environment and the specific organisms it interacts with. In plants, lanthanum-induced systemic endocytosis can lead to improved growth and development . .

Action Environment

The action of Lanthanum(III) bromide heptahydrate can be influenced by various environmental factors. Its high water solubility suggests that it can be readily distributed in aqueous environments . .

Safety and Hazards

Propiedades

IUPAC Name |

tribromolanthanum;heptahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKCLDYFQHWEW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Br[La](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H14LaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) bromide heptahydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.